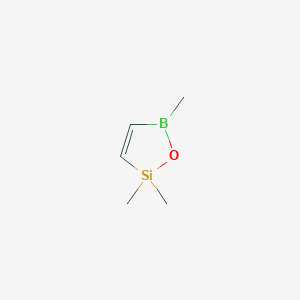
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is a unique organosilicon compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a five-membered ring containing silicon, boron, and oxygen atoms, along with three methyl groups attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole typically involves the reaction of trimethylsilyl chloride with boronic acid derivatives under controlled conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the formation of the oxasilaborole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient large-scale synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or boronic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of silane or borane derivatives.
Substitution: The methyl groups attached to the ring can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents); reactions may require catalysts and specific solvents.
Major Products
Oxidation: Silanol, boronic acid derivatives.
Reduction: Silane, borane derivatives.
Substitution: Functionalized oxasilaborole derivatives with various substituents replacing the methyl groups.
Applications De Recherche Scientifique
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Similar in structure but contains an oxazole ring instead of an oxasilaborole ring.
1H-Indene, 2,3-dihydro-1,1,5-trimethyl-: Contains an indene ring with similar methyl substitutions.
2,2,4-Trimethyl-1,2-dihydroquinoline: Features a quinoline ring with similar methyl groups.
Uniqueness
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is unique due to the presence of both silicon and boron atoms in its ring structure, which imparts distinct chemical reactivity and properties not found in similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
920034-02-2 |
|---|---|
Formule moléculaire |
C5H11BOSi |
Poids moléculaire |
126.04 g/mol |
Nom IUPAC |
2,2,5-trimethyl-1,2,5-oxasilaborole |
InChI |
InChI=1S/C5H11BOSi/c1-6-4-5-8(2,3)7-6/h4-5H,1-3H3 |
Clé InChI |
ZABDQGKAMAZQEC-UHFFFAOYSA-N |
SMILES canonique |
B1(C=C[Si](O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
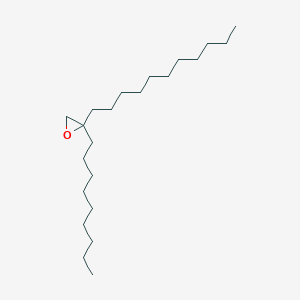

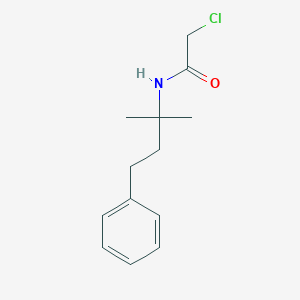
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)
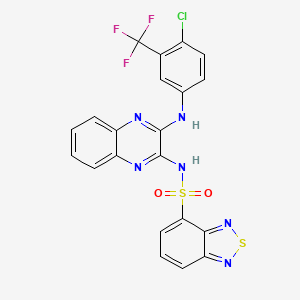

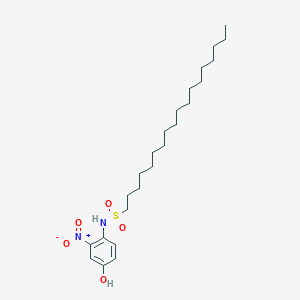
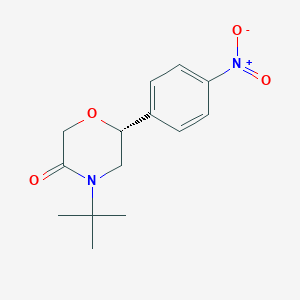
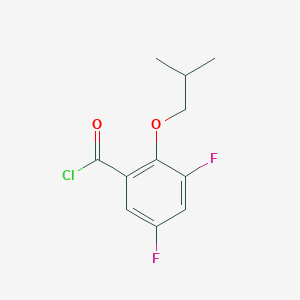
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
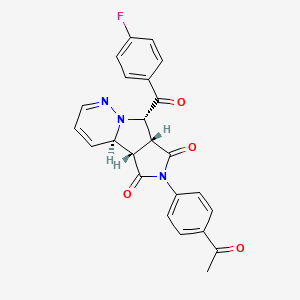
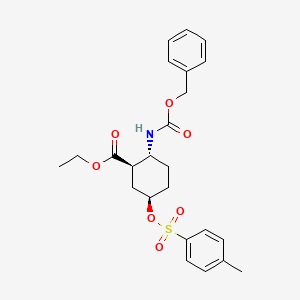
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
